2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone
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Overview
Description
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrimidine core
Preparation Methods
The synthesis of 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone typically involves multiple steps. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the benzyl, dimethyl, and phenyl groups. The final step involves the addition of the thiophen-2-yl group through a sulfanyl linkage. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product is obtained with high purity and yield.
Chemical Reactions Analysis
This compound can undergo several types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzyl and phenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: Its unique structure could make it a candidate for the development of new pharmaceuticals.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazolo[1,5-a]pyrimidine core may interact with enzymes or receptors, leading to changes in cellular processes. The benzyl, dimethyl, and phenyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrimidine derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activity and applications. The unique combination of substituents in 2-[(6-Benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl]-1-(thiophen-2-yl)ethanone makes it distinct and potentially more versatile in its applications.
Properties
Molecular Formula |
C27H23N3OS2 |
---|---|
Molecular Weight |
469.6 g/mol |
IUPAC Name |
2-(6-benzyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanyl-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C27H23N3OS2/c1-18-22(16-20-10-5-3-6-11-20)27(33-17-23(31)24-14-9-15-32-24)30-26(28-18)25(19(2)29-30)21-12-7-4-8-13-21/h3-15H,16-17H2,1-2H3 |
InChI Key |
YHTACIHUNSAOCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1CC3=CC=CC=C3)SCC(=O)C4=CC=CS4)C)C5=CC=CC=C5 |
Origin of Product |
United States |
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